(2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester
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Overview
Description
(2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with chlorine atoms and a carbamic acid ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester typically involves the reaction of 2,6-dichloropyrimidine with phenylmethyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and phenol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base and an organic solvent.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidines with various functional groups.
Hydrolysis: Products include carbamic acid and phenol.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, N-(2,6-dichloro-4-pyridinyl)-, phenylmethyl ester
- Carbamic acid, (2,6-dioxo-3-piperidinyl)-, phenylmethyl ester
Uniqueness
(2,6-dichloro-4-pyrimidinyl)Carbamic acid phenylmethyl ester is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the carbamic acid ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H9Cl2N3O2 |
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Molecular Weight |
298.12 g/mol |
IUPAC Name |
benzyl N-(2,6-dichloropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C12H9Cl2N3O2/c13-9-6-10(16-11(14)15-9)17-12(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16,17,18) |
InChI Key |
NTBBBHAYVCTPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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